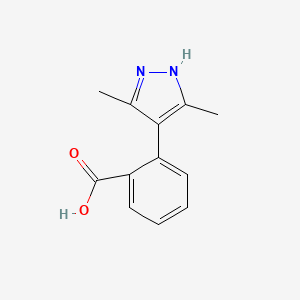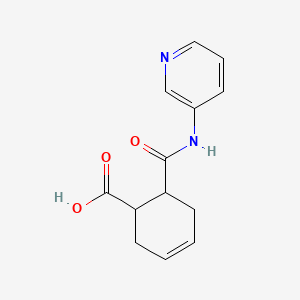
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a compound that can be inferred to have a complex structure involving a cyclohexene ring and a pyridine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthesis of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the generation of pyrrolo[2,3-d]pyrimidines, where a three-component reaction was used involving aminopyrimidines, dimedone, and arylglyoxal . This suggests that the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid could also involve a multicomponent reaction strategy, potentially utilizing a pyridine derivative as a starting material.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . For instance, the crystal structure of a triorganostannate ester of a pyridinedicarboxylic acid derivative was determined, revealing a five-coordinate geometry around the tin atoms . This indicates that advanced spectroscopic and crystallographic methods would be essential in determining the precise molecular structure of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the double 1,3-dipolar cycloaddition reaction to synthesize bis-spiro-pyrrolidines . This type of reaction could potentially be relevant to the synthesis or modification of the cyclohexene ring in the target compound. Additionally, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involved a low-temperature aryl bromide-to-alcohol conversion , which could be a useful reaction in modifying the pyridine portion of the compound.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, they do provide information on related compounds. For example, the stability of various pyridinols to air oxidation was examined, and some were found to be indefinitely stable . This suggests that the stability of the target compound could also be an important property to investigate, particularly if it contains a pyridinol-like structure.
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing pyridine rings can be toxic and potentially carcinogenic, so appropriate safety precautions would need to be taken when handling this compound.
将来の方向性
Future research on this compound could involve exploring its potential uses, such as its potential as a drug or as a building block for the synthesis of more complex molecules. Additionally, research could be conducted to optimize its synthesis and to better understand its reactivity and physical properties.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, more information or experimental data would be needed.
特性
IUPAC Name |
6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRXEHUFVTCHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387776 |
Source


|
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
CAS RN |
432001-25-7 |
Source


|
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



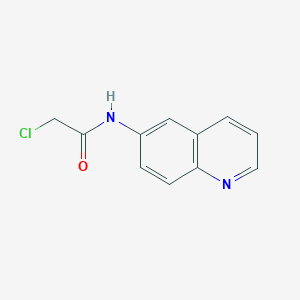

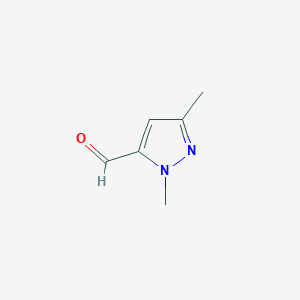
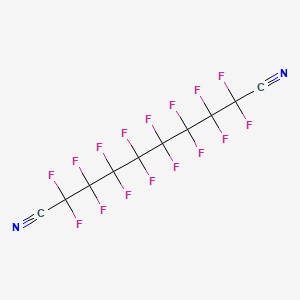
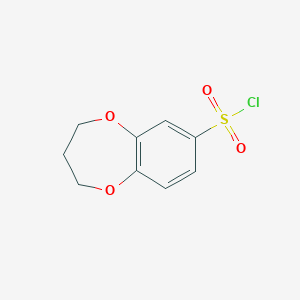
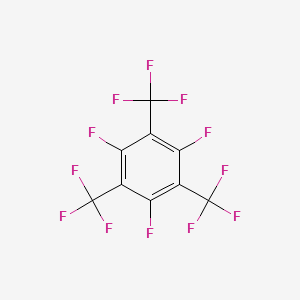
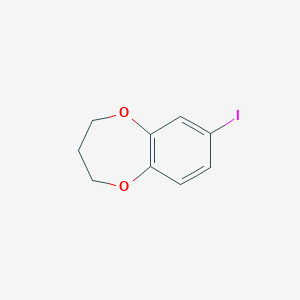
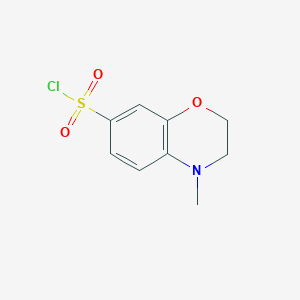
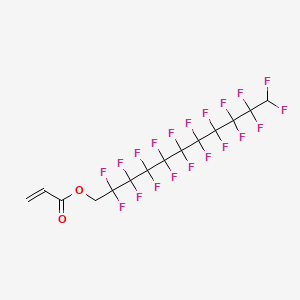
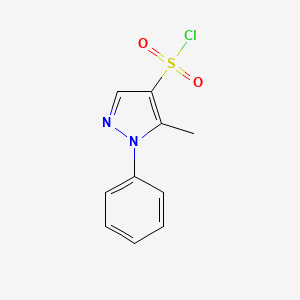
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
